3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine

説明

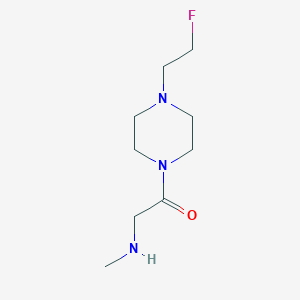

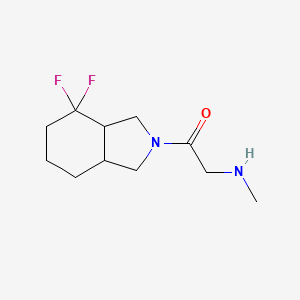

“3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine” is a chemical compound . It has a molecular formula of C12H19N3 and a molecular weight of 205.3 g/mol. It is intended for research use only.

Molecular Structure Analysis

The InChI code for “3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine” is 1S/C8H13N3/c9-8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4H2, (H3,9,10,11) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

The compound is stored in a dark place, sealed in dry, at a temperature of 2-8°C . It can exist in various physical forms such as liquid, solid, semi-solid, or lump .科学的研究の応用

Synthesis and Absorption Spectra of Novel Heterocyclic Dyes

Heterocyclic amines, including pyrazolone derivatives, have been diazotized and coupled to synthesize novel disazo dyes. These dyes exhibit solvatochromic behavior in different solvents, with their absorption spectra influenced by substituents, as well as acid and base effects (Karcı & Karcı, 2008).

Domino Reaction for Pyrazolo-Fused Heterocycles

Arylglyoxals have reacted with pyrazol-5-amines in a domino process, leading to unprecedented pyrazolo-fused naphthyridines, diazocanes, and pyrroles. This showcases the versatility of pyrazol-5-amines in synthesizing complex heterocycles with potential applications in various fields, including pharmaceuticals (Jiang et al., 2014).

Facile Synthesis of Functionalized Indole-Pyrazole Derivatives

Functionalized indole-3-yl pyrazole derivatives have been synthesized starting from 3-cyanoacetylindole, highlighting the synthetic versatility and potential for creating molecules of pharmaceutical interest (El‐Mekabaty et al., 2017).

Bicyclization Approaches to Pyrazolo[3,4-b]pyridine Derivatives

A novel four-component bicyclization strategy enabled the synthesis of multicyclic pyrazolo[3,4-b]pyridines, demonstrating the compound's role in creating structurally diverse heterocycles (Tu et al., 2014).

Tacrine Analogs as Acetylcholinesterase Inhibitors

Novel pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines synthesized as tacrine analogs underscore the potential therapeutic applications of compounds derived from pyrazol-5-amines in treating diseases such as Alzheimer's (Mahdavi et al., 2017).

Antitumor Potential of Pyrazol-5-amines

The design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines derivatives have been explored, with some showing promising antitumor activities. This research highlights the potential of pyrazol-5-amines in developing new anticancer drugs (Ma et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . These codes indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical advice/attention if you feel unwell .

作用機序

Target of Action

, which play a crucial role in various cellular processes, including cell cycle regulation and neuronal development.

Mode of Action

If it acts similarly to other pyrazole derivatives, it may interact with its targets (like CDK5) and modulate their activity. This interaction can lead to changes in cellular processes, such as cell cycle progression or neuronal development.

Pharmacokinetics

. These properties would influence the compound’s bioavailability, determining how much of the compound reaches its target sites in the body.

Result of Action

If it acts as a CDK5 inhibitor, it could potentially sensitize certain cells (like pancreatic cancer cells) to apoptosis.

特性

IUPAC Name |

5-cyclobutyl-2-cyclopentylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-12-8-11(9-4-3-5-9)14-15(12)10-6-1-2-7-10/h8-10H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYRIHQQHKWLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3CCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491168.png)

![3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1491170.png)

![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491171.png)

![(E)-4-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobut-2-enoic acid](/img/structure/B1491178.png)

![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1491180.png)

![1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1491182.png)

![3-(2-Hydroxyethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491184.png)

![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491185.png)

![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1491186.png)